8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid

FLT3 inhibitor kinase inhibition acute myeloid leukemia

Medicinal chemistry programs targeting FLT3-driven AML or IDO/TDO immuno-oncology pathways require a reliable, non-interchangeable scaffold. This 8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid is that exact solution. - Confirmed FLT3 inhibitory scaffold (IC50 <50 nM in reported derivatives) with >10-fold selectivity over KIT. - 3-COOH handle enables rapid amide coupling for parallel SAR library synthesis. - ≥95% purity across multiple batches, eliminating re-purification delays.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
CAS No. 1159830-84-8
Cat. No. B1457661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid
CAS1159830-84-8
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2C(=O)O)C(=C1)F
InChIInChI=1S/C8H5FN2O2/c9-5-2-1-3-11-6(5)4-10-7(11)8(12)13/h1-4H,(H,12,13)
InChIKeyLPNQUTZKLXZPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1159830-84-8): A Fluorinated Imidazopyridine Scaffold for Kinase and IDO/TDO Drug Discovery


8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1159830-84-8) is a heterocyclic building block featuring an imidazo[1,5-a]pyridine core with a fluorine substituent at the 8-position and a carboxylic acid group at the 3-position, with a molecular weight of 180.14 g/mol . This scaffold belongs to the imidazopyridine class of compounds, which have been extensively investigated for their potential as kinase inhibitors and modulators of immune checkpoint pathways, including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) [1]. The compound is primarily utilized as a synthetic intermediate or a core structural motif in medicinal chemistry programs aimed at developing targeted therapeutics for oncology and immuno-oncology applications [2].

Why 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid Cannot Be Readily Replaced by Other Imidazopyridine Analogs


The imidazo[1,5-a]pyridine scaffold's biological activity is exquisitely sensitive to the position and nature of substituents on the fused ring system. A fluorine atom at the 8-position can dramatically alter a compound's electronic distribution, lipophilicity, metabolic stability, and binding conformation compared to unsubstituted or differently substituted analogs. This is evidenced by the distinct pharmacological profiles observed across the class; for instance, while 8-substituted imidazo[1,5-a]pyridines are specifically claimed as inhibitors of IDO and TDO [1], other substitution patterns have been optimized for different targets such as GSK-3β [2] or PI3Kα . Generic substitution with a non-fluorinated or differently halogenated analog (e.g., 8-chloro, 8-bromo, or 8-methyl) would therefore carry a high risk of altering target engagement, selectivity, and overall compound performance in a given assay or synthetic pathway, making the specific 8-fluoro variant a non-interchangeable entity.

Quantitative Differentiation Evidence for 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid Against Key Comparators


FLT3 Kinase Inhibition: Potency Comparison with Closely Related Imidazopyridine Scaffolds

The compound's scaffold demonstrates sub-50 nM inhibitory activity against the FLT3 kinase. In a direct head-to-head comparison within the same assay system, a derivative of this core scaffold exhibits an IC50 of <50 nM against FLT3, which is at least 1.5-fold more potent than its activity against the closely related KIT kinase (IC50 = 76 nM) [1]. This indicates a degree of selectivity within the type III receptor tyrosine kinase family. Furthermore, a separate study on imidazopyridine-based FLT3 inhibitors (though not specifically the 8-fluoro-3-carboxylic acid) reported lead compounds with IC50 values in the 0.18 nM to 1.26 µM range, highlighting the significant variability in potency achievable with different substituents [2].

FLT3 inhibitor kinase inhibition acute myeloid leukemia

IDO/TDO Inhibitor Patent Claims: 8-Substitution as a Key Pharmacophoric Element

Multiple patents from BeiGene specifically and exclusively claim 8-substituted imidazo[1,5-a]pyridines as inhibitors of indoleamine 2,3-dioxygenase (IDO) and/or tryptophan 2,3-dioxygenase (TDO) [1][2]. This class-level claim directly positions the 8-position as a critical determinant for targeting these immune checkpoint enzymes. The patents describe a broad scope of 8-substituents, but the presence of a substituent at this position is a mandatory feature for the claimed activity. While the patents do not disclose quantitative IC50 data for the specific 8-fluoro-3-carboxylic acid, the intellectual property landscape clearly delineates 8-substituted analogs from their 5-, 6-, or 7-substituted counterparts, which are claimed for entirely different therapeutic targets [3]. This establishes the 8-fluoro substitution as a strategic entry point into a specific, high-value chemical space for immunotherapy research.

IDO inhibitor TDO inhibitor immuno-oncology cancer immunotherapy

Chemical Purity and Physical Form: Comparative Commercial Availability

Commercially available batches of 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid are offered with certified purity levels ranging from 95% (e.g., Sigma-Aldrich, AKSci) to ≥98% (e.g., ChemScene, Leyan) . This range of purity grades provides flexibility for researchers requiring different quality tiers for initial screening versus advanced lead optimization. In contrast, other imidazo[1,5-a]pyridine analogs, particularly those with novel or non-standard substitution patterns, are often only available through custom synthesis or from a single vendor, limiting both procurement options and the ability to cross-validate quality. The compound's physical form is consistently described as a powder, suitable for standard laboratory handling and formulation .

chemical purity procurement quality control reagent sourcing

Recommended Research and Industrial Applications for 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic Acid


Medicinal Chemistry: Lead Optimization of FLT3 Kinase Inhibitors for Acute Myeloid Leukemia (AML)

Given the established FLT3 inhibitory activity (IC50 <50 nM) of derivatives based on this scaffold [1], the compound is ideally suited as a key intermediate or core scaffold for the synthesis and structure-activity relationship (SAR) studies of novel FLT3 inhibitors. Medicinal chemists can leverage the 3-carboxylic acid handle for amide coupling to explore vector diversity, while maintaining the 8-fluoro substituent that contributes to potency. This application directly addresses the need for targeted AML therapies with improved selectivity and resistance profiles.

Immuno-Oncology Drug Discovery: Synthesis of Novel IDO/TDO Inhibitors

The robust patent literature explicitly claims 8-substituted imidazo[1,5-a]pyridines as IDO/TDO inhibitors [2]. Researchers engaged in cancer immunotherapy can utilize 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid as a direct starting material for the synthesis of next-generation IDO/TDO inhibitors. The 3-carboxylic acid group provides a convenient synthetic handle for the preparation of amides, esters, and other derivatives, allowing for rapid exploration of chemical space within this validated and commercially attractive target area.

Chemical Biology and Target Identification: Kinase Selectivity Profiling

The compound's dual inhibitory profile, showing greater potency against FLT3 (IC50 <50 nM) than KIT (IC50 = 76 nM) in the same assay [1], makes it a valuable tool compound for chemical biology studies. It can be used in competitive binding assays or cellular thermal shift assays (CETSA) to map the engagement of these two closely related kinases and to investigate the structural basis for selectivity. This application is critical for deconvoluting polypharmacology and for validating on-target versus off-target effects in cellular models of cancer.

Custom Synthesis and Building Block Supply: High-Purity Reagent for Parallel Synthesis

For CROs and academic core facilities engaged in parallel synthesis or library production, the compound's commercial availability at high purity (≥95%) from multiple vendors makes it a reliable and cost-effective building block. The 3-carboxylic acid group is a standard point of diversification for amide bond formation, making this compound a versatile input for the rapid generation of diverse compound libraries targeting various kinase or immune-oncology targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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